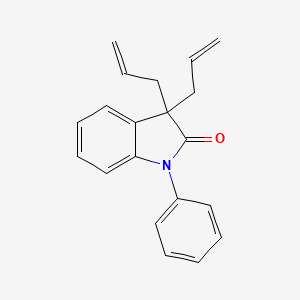
2-Indolinone, 3,3-diallyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinone, 3,3-diallyl-1-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using palladium-catalyzed reactions. For example, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides diverse indolines with broad functional group compatibility in good yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Indolinone, 3,3-diallyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Indolinone, 3,3-diallyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for biological imaging and sensors.
Mecanismo De Acción
The mechanism of action of 2-Indolinone, 3,3-diallyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit cyclin-dependent kinase-2 function in cancer cells, thereby regulating cell cycle progression and inducing apoptosis . The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: An indolinone derivative used as a receptor tyrosine kinase inhibitor for cancer therapy.
Semaxinib: Another indolinone derivative with anticancer properties.
Nintedanib: Known for its antifibrotic and anticancer activities.
Uniqueness
2-Indolinone, 3,3-diallyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diallyl and phenyl substituents provide unique interactions with molecular targets, distinguishing it from other indolinone derivatives.
Propiedades
Número CAS |
19048-20-5 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-phenyl-3,3-bis(prop-2-enyl)indol-2-one |
InChI |
InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |
Clave InChI |
ZAEAFXXRGMLYMD-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



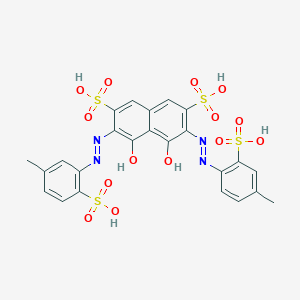
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
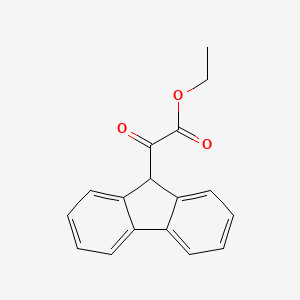
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
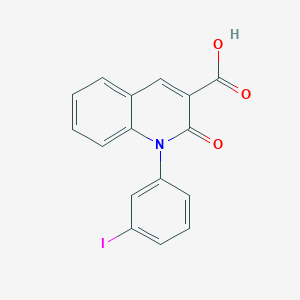


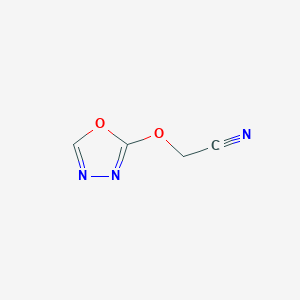
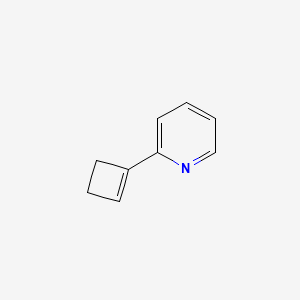
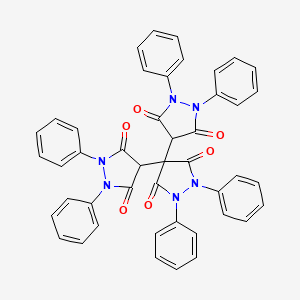
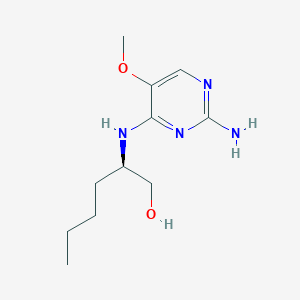
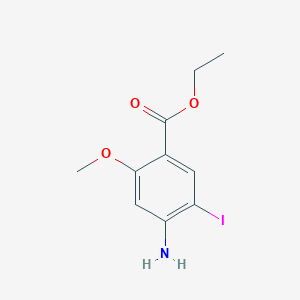
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
